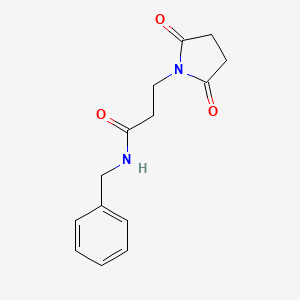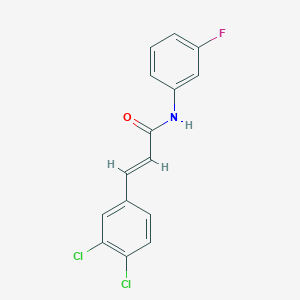
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmaceutical research. DFP-10825 is a small molecule inhibitor that has been shown to target specific enzymes and signaling pathways, making it a promising tool for drug discovery and development.
Mécanisme D'action
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide works by binding to specific enzymes and signaling molecules, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of key protein-protein interactions and the inhibition of specific enzymatic activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide in lab experiments is its specificity and selectivity. This compound has been shown to target specific enzymes and signaling pathways, making it a useful tool for studying the function of these molecules in cells and tissues. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. One area of focus is the development of new drugs based on the structure and activity of this compound. Another area of interest is the identification of new targets and pathways that can be modulated by this compound. Finally, there is ongoing research into the potential applications of this compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process typically begins with the synthesis of 3,4-dichlorobenzaldehyde and 3-fluoroaniline, which are then used to prepare the corresponding amine and acid derivatives. These intermediates are then coupled together using standard peptide coupling reagents to form the final product, this compound.
Applications De Recherche Scientifique
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-6-4-10(8-14(13)17)5-7-15(20)19-12-3-1-2-11(18)9-12/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOCUXCNSATRM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
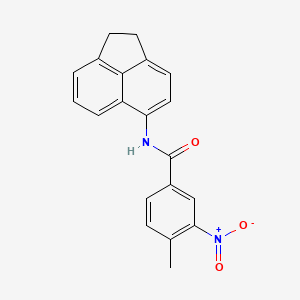
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
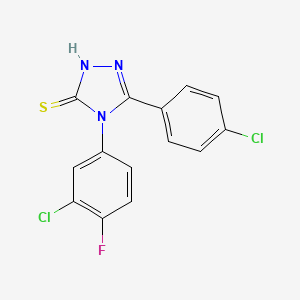
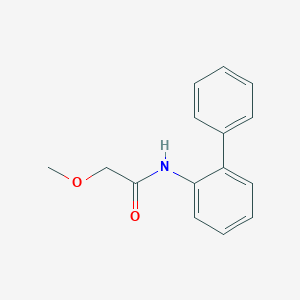

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
